molecular formula C15H20N2O2 B1447459 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane CAS No. 1403767-22-5

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane

Cat. No. B1447459
M. Wt: 260.33 g/mol
InChI Key: KNJDROIYDOZMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .


Synthesis Analysis

The synthesis of 2-Azabicyclo[3.2.1]octane scaffold has been summarized in several reviews . The core has been applied as a key synthetic intermediate in several total syntheses .


Molecular Structure Analysis

The geometric structure calculations of 2-Azabicyclo[3.2.1]octane derivatives were performed at B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) levels .


Chemical Reactions Analysis

2-Azabicyclo[3.2.1]octanes have been applied as key synthetic intermediates in several total syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[3.2.1]octane derivatives, such as their electrostatic potential, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities, were calculated by reasonable calculation methods .

Scientific Research Applications

Advanced Oxidation Processes for Nitrogen-Containing Compounds

Degradation of Nitrogen-Containing Hazardous Compounds

Nitrogen-containing compounds, including amino and azo compounds, are extensively used in various industries and are resistant to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been effective in mineralizing these compounds, improving water treatment schemes' efficacy. This research is crucial for developing technologies to degrade toxic and hazardous amino compounds and their by-products in water. A comprehensive review focuses on several amine- and azo-based compounds' degradation using AOPs, comparing degradation efficiencies, mechanisms, and effects of process parameters (Bhat & Gogate, 2021).

Future Directions

The 2-Azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . Future research may focus on exploring this potential further.

properties

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDROIYDOZMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169148
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane

CAS RN

1403767-22-5
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
Reactant of Route 5
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.